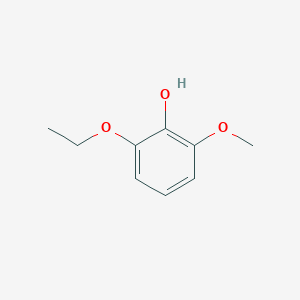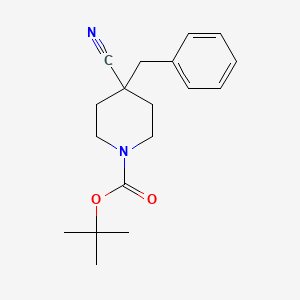
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is an organic compound characterized by the presence of a fluorinated alkene and a hydroxyl group. The compound’s structure includes a double bond between the second and third carbon atoms, with four fluorine atoms attached to the fourth carbon. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4,4,4-Tetrafluorobut-2-ene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,4,4,4-Tetrafluorobut-2-enal or 2,4,4,4-Tetrafluorobut-2-enone.
Reduction: Formation of 2,4,4,4-Tetrafluorobutan-1-ol.
Substitution: Formation of 2,4,4,4-Tetrafluorobut-2-enyl chloride or bromide.
Scientific Research Applications
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its interactions with biological targets or catalytic sites. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-2,4,4,4-Tetrafluorobut-2-EN-1-OL: The “E” isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
2,4,4,4-Tetrafluorobutan-1-ol: The fully saturated analog without the double bond.
2,4,4,4-Tetrafluorobut-2-enal: The aldehyde derivative formed by oxidation of the hydroxyl group.
Uniqueness
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is unique due to its specific geometric configuration and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
91600-37-2 |
|---|---|
Molecular Formula |
C4H4F4O |
Molecular Weight |
144.07 g/mol |
IUPAC Name |
2,4,4,4-tetrafluorobut-2-en-1-ol |
InChI |
InChI=1S/C4H4F4O/c5-3(2-9)1-4(6,7)8/h1,9H,2H2 |
InChI Key |
GYJBBVSZSOKWLC-UHFFFAOYSA-N |
SMILES |
C(C(=CC(F)(F)F)F)O |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/F)O |
Canonical SMILES |
C(C(=CC(F)(F)F)F)O |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole](/img/structure/B3043686.png)













